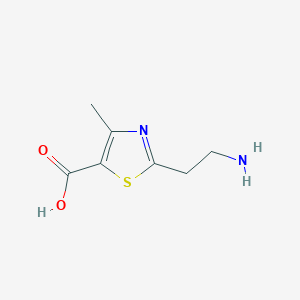

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-methylthiazole with ethylenediamine, followed by carboxylation. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization and carboxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Recent studies have highlighted the potential of thiazole derivatives, including 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, in treating type 2 diabetes mellitus (T2DM). Research indicates that these compounds exhibit protective effects against hyperglycemia and improve insulin sensitivity. For instance, a derivative known as 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid demonstrated significant pharmacological effects in animal models of T2DM, reversing increased serum glucose and lipid levels while reducing oxidative stress markers .

Xanthine Oxidase Inhibition

Another important application is the inhibition of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. A series of derivatives designed as structural analogs of febuxostat exhibited potent inhibitory activities against xanthine oxidase. Compounds synthesized with a methylene amine spacer showed promising IC50 values, indicating their potential as therapeutic agents for conditions associated with elevated uric acid levels .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been optimized through various chemical routes. One notable patent describes an improved method for synthesizing these compounds using amine-protected thiazole carboxylic acid chlorides reacted with substituted anilines. This method allows for high yields and purity of the target compounds .

Antioxidant Properties

Thiazole derivatives have been recognized for their antioxidant capabilities. The aforementioned studies demonstrate that these compounds can significantly reduce oxidative stress markers by enhancing the levels of glutathione (GSH) and various antioxidant enzymes while decreasing malondialdehyde (MDA) levels in diabetic models .

Antimicrobial Activity

Emerging evidence suggests that thiazole derivatives possess antimicrobial properties. Some studies have reported minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain bacterial strains, indicating strong antibacterial activity . This positions thiazole compounds as candidates for further development in antimicrobial therapies.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function. The thiazole ring can also participate in π-π stacking interactions, contributing to the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid

- 2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

- 2-(2-Aminoethyl)-4,5-dimethyl-1,3-thiazole-5-carboxylic acid

Comparison: 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the aminoethyl side chain also provides additional sites for functionalization, making it a versatile compound for various applications.

Biologische Aktivität

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as a derivative of thiazole, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring, which is known for its diverse biological properties due to the presence of sulfur and nitrogen atoms in its structure. The specific functional groups in this compound contribute to its reactivity and interaction with various biological targets.

The molecular formula of this compound is C₇H₁₁N₃O₂S, with a molecular weight of approximately 259.15 g/mol. The compound exists predominantly in its dihydrochloride form, enhancing its solubility in aqueous environments, which is crucial for pharmacological applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis and interfere with metabolic pathways critical for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | High |

| Escherichia coli | 0.0195 mg/mL | Moderate |

| Bacillus subtilis | 0.0048 mg/mL | High |

| Pseudomonas aeruginosa | 0.137 µM | Moderate |

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies suggest that this compound may induce cytotoxic effects on cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (lung cancer). The findings demonstrated that the compound exhibited IC50 values ranging from 0.06 to 0.10 µM across these cell lines, indicating potent anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Interference with Metabolic Pathways : It may disrupt metabolic processes essential for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound's structure allows it to generate ROS, leading to oxidative stress in target cells.

Comparative Analysis with Related Compounds

The biological activities of similar thiazole derivatives have been documented, providing insight into structure-activity relationships (SAR).

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | Ethyl group instead of aminoethyl | Moderate | Low |

| 2-Amino-4-methylthiazole-5-carboxylic acid | Lacks aminoethyl side chain | Low | Moderate |

| 5-Methylthiazole-4-carboxylic acid | Different positioning of methyl and carboxyl groups | High | Low |

This comparative analysis highlights that the unique aminoethyl side chain in this compound is likely responsible for its enhanced biological activities compared to other derivatives .

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-6(7(10)11)12-5(9-4)2-3-8/h2-3,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLULPAZJGCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640627 | |

| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-10-7 | |

| Record name | 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.